molecular formula C8H14N2O B6233865 1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one CAS No. 2299930-94-0

1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B6233865
CAS No.: 2299930-94-0
M. Wt: 154.2
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Description

1-(2-aminoethyl)-2-azabicyclo[221]heptan-3-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high efficiency. Another method involves the treatment of exo-2,3-epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides with lithium aluminum hydride (LiAlH4), which results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Diels-Alder reaction is particularly favored due to its scalability and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing various physiological processes . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-aminoethyl)-2-azabicyclo[221]heptan-3-one is unique due to its specific bicyclic structure with an incorporated nitrogen atom, which imparts distinct chemical and biological properties

Properties

CAS No.

2299930-94-0

Molecular Formula

C8H14N2O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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